molecular formula C8H7N3O4S B12469461 2,4-Dinitrophenyl ethanimidothioate

2,4-Dinitrophenyl ethanimidothioate

Cat. No.: B12469461
M. Wt: 241.23 g/mol
InChI Key: XCDUBMCJYHILAH-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl ethanimidothioate is an organic compound with the molecular formula C8H7N3O4S. It is a derivative of 2,4-dinitrophenol, where the phenolic hydroxyl group is replaced by an ethanimidothioate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl ethanimidothioate typically involves the reaction of 2,4-dinitrophenol with ethanimidothioic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{2,4-Dinitrophenol} + \text{Ethanimidothioic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethanimidothioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,4-Dinitrophenyl ethanimidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.

    Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl ethanimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

    2,4-Dinitrophenol: A related compound with similar chemical properties but different functional groups.

    2,4-Dinitroanisole: Another derivative with an anisole group instead of ethanimidothioate.

    2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of ethanimidothioate.

Uniqueness: 2,4-Dinitrophenyl ethanimidothioate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ethanimidothioate group allows for unique interactions with biological molecules, making it valuable in various research applications.

Properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

(2,4-dinitrophenyl) ethanimidothioate

InChI

InChI=1S/C8H7N3O4S/c1-5(9)16-8-3-2-6(10(12)13)4-7(8)11(14)15/h2-4,9H,1H3

InChI Key

XCDUBMCJYHILAH-UHFFFAOYSA-N

Canonical SMILES

CC(=N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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